molecular formula C17H16O3 B2368318 (2E)-3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 80816-84-8

(2E)-3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2368318
CAS No.: 80816-84-8
M. Wt: 268.312
InChI Key: DQJBLWSYKKCCLS-ZHACJKMWSA-N
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Description

2,3’-Dimethoxychalcone is a member of the chalcone family, which are naturally occurring compounds found in various plants. Chalcones are characterized by their two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. 2,3’-Dimethoxychalcone is known for its yellow or orange color and has been studied for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

2,3’-Dimethoxychalcone (DMC) primarily targets the nuclear factor erythroid 2-related factor 2 (Nrf2)–antioxidant response element (ARE) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and offers protection against oxidative damage triggered by injury and inflammation .

Mode of Action

DMC acts as an activator of the Nrf2–ARE pathway . It binds to the Nrf2, leading to its activation. This activation triggers a series of downstream effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcystein synthetase (γ-GCS) . These enzymes play a crucial role in mitigating oxidative stress and neurotoxicity .

Biochemical Pathways

The activation of the Nrf2–ARE pathway by DMC leads to the upregulation of antioxidant enzymes, which are part of the body’s defense mechanisms against oxidative stress . For instance, HO-1 has a protective role in the brain against oxidative stress . γ-GCS is a key enzyme in the synthesis of glutathione, a potent antioxidant . Therefore, DMC’s activation of the Nrf2–ARE pathway enhances the body’s antioxidant defenses .

Result of Action

DMC’s activation of the Nrf2–ARE pathway leads to neuroprotective effects. It has been shown to inhibit glutamate-induced neurotoxicity in a concentration-dependent manner . DMC increases the levels of intracellular reduced glutathione (GSH), protecting neurons from oxidative stress . Moreover, DMC has been found to repress murine Th17 differentiation and promote Treg differentiation, which could have implications for the treatment of Th17-mediated inflammatory diseases .

Action Environment

The action of DMC can be influenced by environmental factors such as UV radiation. For instance, DMC has been shown to protect human cultured keratinocytes against UV radiation-induced cell injury . It suppresses UV radiation-induced ROS production and shows cytoprotective effects when used before and after UV-A irradiation . Therefore, the environment in which DMC acts can significantly influence its efficacy and stability.

Biochemical Analysis

Biochemical Properties

2,3’-Dimethoxychalcone exhibits various biological activities, including antioxidant and anti-inflammatory properties . The hydroxy substituents located on the aromatic rings of the chalcone structure play a significant role in these activities

Cellular Effects

2,3’-Dimethoxychalcone has been shown to have effects on various types of cells. For instance, it has demonstrated anti-melanogenic and anti-inflammatory effects in B16F10 melanoma cells and RAW264.7 cells . It influences cell function by modulating the expression of various proteins and enzymes, such as tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2 .

Molecular Mechanism

The molecular mechanism of 2,3’-Dimethoxychalcone is complex and involves interactions with various biomolecules. For instance, it has been shown to inhibit the activity of RORγt, a specific transcription factor regulating Th17 cell differentiation . This inhibition leads to a decrease in Th17 differentiation and an increase in Treg differentiation, suggesting a potential role for 2,3’-Dimethoxychalcone in the treatment of Th17-mediated inflammatory diseases .

Temporal Effects in Laboratory Settings

It has been shown to have potent DPPH radical scavenging activity, suggesting it may have antioxidant properties

Metabolic Pathways

Chalcones, including 2,3’-Dimethoxychalcone, are biosynthesized through the combination pathway of acetate-malonate and shikimate pathways . The key enzyme involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3’-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,3-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: Industrial production of 2,3’-Dimethoxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3’-Dimethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Thallium(III) nitrate in methanol.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed:

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-12H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJBLWSYKKCCLS-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the potential antimicrobial applications of 2,3'-Dimethoxychalcone and similar compounds?

A1: Research suggests that 2,3'-Dimethoxychalcone and other chalcone derivatives isolated from natural sources like Dracaena stedneuri exhibit antibacterial activity against multidrug-resistant bacterial strains []. This activity highlights the potential of these compounds as a source for novel antibacterial agents, particularly against drug-resistant infections.

Q2: How do microorganisms modify chalcones like 2,3'-Dimethoxychalcone?

A2: Microorganisms can transform chalcones through processes mimicking plant biosynthesis []. For example, Aspergillus alliaceus can modify 2'-hydroxy-2,3-dimethoxychalcone (structurally similar to 2,3'-Dimethoxychalcone) through:

    Q3: Does the stereochemistry of microbial chalcone modifications differ from that in plants?

    A3: Yes, there's a key difference. While plants often produce stereospecific products, microbial transformations of chalcones typically yield racemic mixtures of flavanones []. This difference highlights a distinction between plant and microbial enzymatic activities.

    Q4: What is the significance of cytochrome P450 enzymes in microbial chalcone transformation?

    A4: Studies using enzyme inhibitors suggest that multiple cytochrome P450 enzymes may be involved in the microbial transformation of 2'-hydroxy-2,3-dimethoxychalcone []. These enzymes potentially contribute to the cyclization, O-demethylation, and hydroxylation reactions observed in microorganisms, emphasizing their role in chalcone metabolism.

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